5-Isopropoxy-6,7-dimethoxyisoquinoline
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Overview
Description
5-Isopropoxy-6,7-dimethoxyisoquinoline: is an organic compound with the molecular formula C14H17NO3 . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-6,7-dimethoxyisoquinoline typically involves the alkylation of 6,7-dimethoxyisoquinoline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropoxy-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Isopropoxy-6,7-dimethoxyisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential pharmacological properties, including its effects on neurotransmitter systems and its potential as a therapeutic agent for neurological disorders .
Medicine: The compound’s derivatives are explored for their potential use in treating conditions such as epilepsy, depression, and other central nervous system disorders .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties .
Mechanism of Action
The exact mechanism of action of 5-Isopropoxy-6,7-dimethoxyisoquinoline is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and ion channels. These interactions can modulate neuronal activity and influence physiological processes .
Comparison with Similar Compounds
6,7-Dimethoxyisoquinoline: A closely related compound with similar chemical properties but lacking the isopropoxy group.
4-Methyl-6,7-dimethoxyisoquinoline: Another derivative with a methyl group at the 4-position instead of the isopropoxy group.
Uniqueness: 5-Isopropoxy-6,7-dimethoxyisoquinoline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent compared to other isoquinoline derivatives .
Properties
CAS No. |
660398-00-5 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
6,7-dimethoxy-5-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-13-11-5-6-15-8-10(11)7-12(16-3)14(13)17-4/h5-9H,1-4H3 |
InChI Key |
UOXMCNFUIJBKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C=CN=CC2=CC(=C1OC)OC |
Origin of Product |
United States |
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